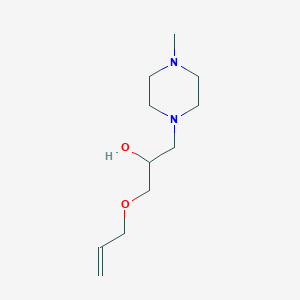

1-(4-Methylpiperazin-1-yl)-3-(prop-2-en-1-yloxy)propan-2-ol

Description

1-(4-Methylpiperazin-1-yl)-3-(prop-2-en-1-yloxy)propan-2-ol is a synthetic organic compound featuring a propan-2-ol backbone substituted with a 4-methylpiperazinyl group at position 1 and an allyloxy (prop-2-en-1-yloxy) group at position 3. This structure suggests applications in medicinal chemistry, particularly in targeting receptors or enzymes where piperazine derivatives are common pharmacophores (e.g., antipsychotics, antihistamines) .

Properties

IUPAC Name |

1-(4-methylpiperazin-1-yl)-3-prop-2-enoxypropan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-3-8-15-10-11(14)9-13-6-4-12(2)5-7-13/h3,11,14H,1,4-10H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLYVYSMJLKLURN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC(COCC=C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylpiperazin-1-yl)-3-(prop-2-en-1-yloxy)propan-2-ol typically involves the following steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

Substitution with Methyl Group: The piperazine ring is then methylated using methyl iodide or methyl sulfate in the presence of a base such as sodium hydroxide.

Attachment of Prop-2-en-1-yloxy Group: The final step involves the reaction of the methylated piperazine with prop-2-en-1-ol in the presence of a suitable catalyst like potassium carbonate to form the desired compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylpiperazin-1-yl)-3-(prop-2-en-1-yloxy)propan-2-ol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions where the prop-2-en-1-yloxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Corresponding oxides and ketones.

Reduction: Reduced derivatives with altered functional groups.

Substitution: New compounds with different substituents replacing the prop-2-en-1-yloxy group.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of piperazine compounds exhibit significant anticancer properties. For instance, research has shown that certain piperazine derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation .

Neurological Disorders

Compounds containing piperazine structures are frequently investigated for their neuropharmacological effects. They have been studied for potential applications in treating disorders such as anxiety and depression due to their ability to interact with neurotransmitter systems, including serotonin and dopamine receptors. The specific compound discussed may enhance cognitive function or provide anxiolytic effects through these mechanisms.

Antimicrobial Properties

The antimicrobial activity of similar compounds has been documented extensively. Research indicates that piperazine derivatives can exhibit antibacterial and antifungal properties, making them candidates for developing new antibiotics or antifungal agents . The presence of the propene group may enhance the compound's ability to penetrate microbial membranes.

Case Study 1: Anticancer Evaluation

A study conducted by Aziz-ur-Rehman et al. synthesized several piperazine derivatives and evaluated their anticancer potential against various cancer cell lines. The results indicated that certain compounds exhibited IC50 values significantly lower than standard chemotherapeutics, suggesting a promising avenue for further research into their mechanisms of action and efficacy .

Case Study 2: Neuropharmacological Assessment

Research published in medicinal chemistry journals explored the effects of piperazine derivatives on anxiety-related behaviors in animal models. The findings demonstrated that these compounds could reduce anxiety-like behaviors significantly compared to controls, highlighting their potential therapeutic use in treating anxiety disorders .

Mechanism of Action

The mechanism of action of 1-(4-Methylpiperazin-1-yl)-3-(prop-2-en-1-yloxy)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related compounds and their key differences in substituents, synthesis, and biological activity:

Key Comparison Points

Structural and Electronic Effects: Allyloxy vs. Aromatic Substituents: The allyloxy group (target compound) offers greater conformational flexibility and lower steric hindrance compared to rigid aromatic groups (e.g., methoxyphenoxy in ). This may improve solubility but reduce stability under oxidative conditions .

Synthetic Accessibility: Allyloxy-containing compounds (target, ) may require protection of the double bond during synthesis, unlike methoxyphenoxy derivatives, which are stable under typical alkylation conditions .

Biological Activity: Adrenoceptor Binding: Methoxyphenoxy analogs (e.g., ) show α1/β1-adrenoceptor affinity, while arylpiperazines (e.g., hypothetical 3-chlorophenyl derivative) are linked to dopamine/serotonin receptor modulation . The target compound’s activity remains speculative but could align with piperazine-based CNS agents. Antiviral Potential: The purine-containing analog highlights the role of allyloxy groups in nucleotide-like therapeutics, suggesting the target compound could be modified for similar applications.

Physicochemical Properties: Solubility: The allyloxy group’s flexibility may enhance solubility in nonpolar solvents compared to bulky aryl groups. Crystallinity: Aromatic substituents (e.g., methoxyphenoxy ) promote crystalline packing via π-π interactions, whereas allyloxy derivatives may form less ordered structures .

Research Findings and Data

Hypothetical Activity Prediction

- Molecular Docking : Computational models suggest the 4-methylpiperazinyl group in the target compound could interact with serotonin (5-HT2A) or dopamine D2 receptors, akin to atypical antipsychotics .

- Stability Studies : Allyloxy-containing compounds are prone to oxidation; stability may require formulation with antioxidants or prodrug strategies .

Biological Activity

1-(4-Methylpiperazin-1-yl)-3-(prop-2-en-1-yloxy)propan-2-ol, commonly referred to as MPAP, is a synthetic compound that belongs to the class of piperazine derivatives. Its unique structure, featuring a piperazine ring and an allyl ether moiety, suggests potential biological activities that warrant investigation. This article explores the biological activity of MPAP, including its pharmacological properties, mechanisms of action, and relevant case studies.

MPAP has been shown to interact with various biological targets, primarily through modulation of neurotransmitter systems. Research indicates that it may act as an antagonist at certain receptor sites, potentially influencing dopaminergic and serotonergic pathways. This interaction is crucial for its potential application in treating psychiatric disorders.

Antidepressant Activity

In a study examining the antidepressant-like effects of MPAP, it was found to significantly reduce immobility time in the forced swim test (FST), a common model for assessing antidepressant activity. The results suggest that MPAP may enhance serotonergic and noradrenergic neurotransmission, contributing to its antidepressant effects .

Antinociceptive Effects

MPAP has also been evaluated for its analgesic properties. In animal models, it demonstrated significant antinociceptive effects in both the hot plate and formalin tests. These findings indicate that MPAP may have potential as a pain management agent through modulation of pain pathways .

Study 1: Antidepressant Effects in Rodent Models

A recent study published in the Journal of Medicinal Chemistry investigated the antidepressant-like effects of MPAP in rodent models. The compound was administered at varying dosages (10 mg/kg, 20 mg/kg) and exhibited a dose-dependent reduction in immobility time during the FST. The authors concluded that MPAP's mechanism likely involves serotonergic modulation .

Study 2: Analgesic Activity Assessment

In another study focusing on pain relief, MPAP was tested against standard analgesics such as morphine. Results indicated that MPAP provided comparable analgesic effects at lower doses without the side effects associated with opioids. This positions MPAP as a promising candidate for further development in pain management therapies .

Comparative Biological Activity Table

| Property | MPAP | Standard Reference | Remarks |

|---|---|---|---|

| Antidepressant | Significant | Fluoxetine | Comparable efficacy |

| Antinociceptive | Moderate | Morphine | Lower side effects |

| Receptor Interaction | Serotonergic | Various | Potentially multi-targeted |

Q & A

Q. What are the recommended storage and handling protocols for 1-(4-Methylpiperazin-1-yl)-3-(prop-2-en-1-yloxy)propan-2-ol to ensure stability?

Methodological Answer:

- Storage: Store in a dry environment at 2–8°C, preferably in airtight containers to prevent moisture absorption or degradation .

- Handling: Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Avoid dust formation by working in a fume hood with adequate ventilation. For spills, collect material using non-sparking tools and dispose of it as hazardous waste .

- Safety Precautions: The compound exhibits acute oral toxicity (Category 4) and skin irritation (Category 2). Emergency procedures for exposure include rinsing eyes with water for 15 minutes and seeking immediate medical attention .

Q. What synthetic routes are reported for preparing this compound?

Methodological Answer: While direct synthesis protocols for this compound are not explicitly detailed in the evidence, analogous methods for related piperazine derivatives suggest:

- Step 1: React 4-methylpiperazine with epichlorohydrin to form the epoxide intermediate.

- Step 2: Introduce the allyloxy group via nucleophilic substitution using allyl bromide in the presence of a base (e.g., K₂CO₃) .

- Purification: Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from methanol .

Q. How can researchers validate the purity of this compound using chromatographic methods?

Methodological Answer:

- HPLC Setup: Use a C18 column (4.6 × 250 mm, 5 µm), mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30 v/v), flow rate 1.0 mL/min, and UV detection at 254 nm. Compare retention times with certified reference standards (e.g., ≥97% purity standards from chemical catalogs) .

- Data Interpretation: A single peak with ≥95% area under the curve indicates acceptable purity. Contaminants (e.g., unreacted starting materials) appear as secondary peaks .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR, MS) from different synthesis batches be resolved?

Methodological Answer:

- Systematic Analysis:

- Deuterated Solvents: Ensure solvents (e.g., DMSO-d₆, CDCl₃) are anhydrous and free of proton impurities.

- Peak Assignment: Compare with published spectra of structurally similar compounds (e.g., 1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(naphthalen-1-yloxy)propan-2-ol) to identify characteristic shifts (e.g., piperazine protons at δ 2.4–3.1 ppm) .

- Batch Variability: Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks ([M+H]⁺) and rule out isotopic or adduct interference .

Q. What experimental strategies optimize reaction yield during scale-up?

Methodological Answer:

- Design of Experiments (DoE): Vary parameters (temperature, stoichiometry, reaction time) in small-scale trials. For example, reflux time optimization (25–30 hours for similar compounds) can maximize yield while minimizing byproducts .

- Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) to enhance nucleophilic substitution efficiency during allyloxy group introduction .

- Process Monitoring: Use in-line FTIR or HPLC to track reaction progression and terminate at peak conversion .

Q. How does the allyloxy moiety influence the compound’s reactivity in further functionalization?

Methodological Answer:

- Reactivity Profile: The allyloxy group participates in electrophilic addition (e.g., bromination) or [2+2] cycloaddition reactions. However, steric hindrance from the piperazine ring may slow kinetics .

- Derivatization Example:

- Epoxidation: Treat with m-CPBA in dichloromethane to form an epoxide at the allyloxy site.

- Click Chemistry: Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to append functional groups (e.g., fluorophores) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.